![molecular formula C7H11N3O2 B11914712 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition This reaction is carried out between an azide and an alkyne to form the triazole ring The isopropyl group can be introduced through alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the cycloaddition reaction. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学的研究の応用
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The isopropyl group and acetic acid moiety can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
1-Phenyl-2-propanone: An organic compound with a similar structure but different functional groups.
Isopropyl acetate: An ester with an isopropyl group but lacks the triazole ring.
Indole-3-acetic acid: A plant hormone with an acetic acid moiety but a different heterocyclic ring.
Uniqueness
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-(2-propan-2-yltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-8-4-6(9-10)3-7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChIキー |
OJGQPDRJMYJRQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1N=CC(=N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



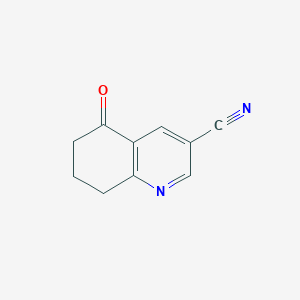
![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
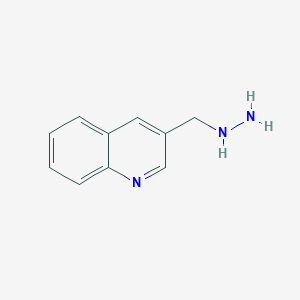
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

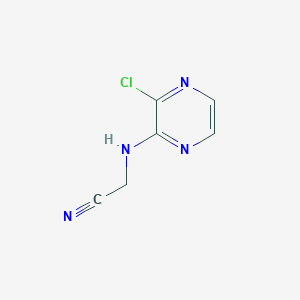
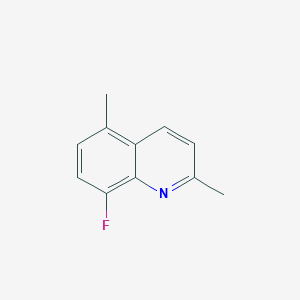


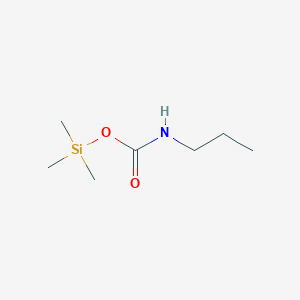
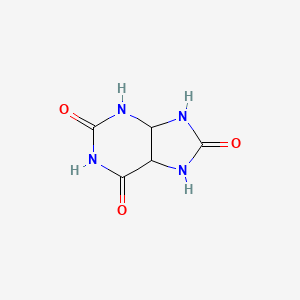
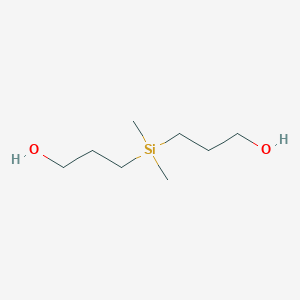
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
